
4-Cyano-7-azaindole
Overview
Description
4-Cyano-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. It features a cyano group at the fourth position and a nitrogen atom at the seventh position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-7-azaindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyano-2-nitroaniline with formamide under acidic conditions, followed by reduction and cyclization to yield the desired product . Another approach involves the Suzuki-Miyaura coupling of halogenated 7-azaindole with cyano-containing boronic acids .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common practices to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-7-azaindole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
4-Cyano-7-azaindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-7-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Azaindole: Lacks the cyano group, making it less versatile in certain chemical reactions.
4-Cyanoindole: Lacks the nitrogen atom at the seventh position, affecting its binding affinity to certain targets.
4-Amino-7-azaindole: Contains an amino group instead of a cyano group, altering its reactivity and biological activity.
Uniqueness: 4-Cyano-7-azaindole’s unique combination of a cyano group and a nitrogen atom at the seventh position enhances its chemical reactivity and binding affinity to specific molecular targets. This makes it a valuable compound in drug discovery and development .
Biological Activity
4-Cyano-7-azaindole is a derivative of the azaindole family, which has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a cyano group at the 4-position and an azaindole core, which is essential for its biological activity. The structural formula can be represented as follows:
The presence of the cyano group enhances the compound's ability to interact with biological targets, particularly kinases.
1. Kinase Inhibition
Several studies have highlighted the role of this compound as a potent inhibitor of various kinases, including c-Jun N-terminal kinase (JNK) and cyclin-dependent kinases (CDKs).
- JNK Inhibition : The compound has shown efficacy in inhibiting JNK activity, which is implicated in neurodegenerative disorders and inflammatory responses. In vitro studies demonstrated that it effectively reduced JNK phosphorylation levels, suggesting potential therapeutic applications in treating conditions like multiple sclerosis and rheumatoid arthritis .
- CDK Inhibition : Research indicated that derivatives of 7-azaindole, including this compound, exhibit significant inhibitory effects on CDK8, a kinase associated with various cancers. One study reported an IC50 value of approximately 51.3 nM for CDK8 inhibition, highlighting its potential as an anticancer agent .
2. Antitumor Activity
The antitumor properties of this compound have been explored through various models:
Compound | Cancer Type | GI50 (μM) | IC50 (nM) |
---|---|---|---|
This compound | Acute Myeloid Leukemia | 1.97 ± 1.24 | 51.3 ± 4.6 |
These findings suggest that the compound induces cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
3. Neuroprotective Effects
Studies have also investigated the neuroprotective effects of this compound against oxidative stress, which is a contributing factor in neurodegenerative diseases. The compound demonstrated the ability to reduce reactive oxygen species (ROS) levels in neuronal cell cultures, indicating its potential role in protecting neuronal integrity .
Case Study 1: Inhibition of JNK in Mouse Models
In a study involving male C57/B16 mice, administration of this compound resulted in significant inhibition of JNK activity, leading to reduced inflammation markers and improved neurological function in models of multiple sclerosis .
Case Study 2: Antitumor Efficacy in Xenograft Models
In xenograft models of acute myeloid leukemia, treatment with this compound significantly decreased tumor size compared to control groups. The mechanism was linked to enhanced apoptosis rates and decreased cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Azaindole Core : Essential for binding interactions with target proteins.
- Cyano Group : Enhances lipophilicity and facilitates better penetration into cells.
Research indicates that modifications at the 3 and 5 positions of the azaindole core can influence potency without sacrificing activity .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAROKQXDLYCEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471011 | |
Record name | 4-Cyano-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344327-11-3 | |
Record name | 4-Cyano-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are 4-cyano-7-azaindole and its derivative 1-methyl-4-cyano-7-azaindole considered potentially useful as biological fluorophores?
A1: Both this compound (4CN7AI) and 1-methyl-4-cyano-7-azaindole (1M4CN7AI) exhibit several desirable photophysical properties that make them promising candidates for biological fluorophores [, ]:
- Large Stokes Shift: Both derivatives show a significant shift between their absorption and emission wavelengths, minimizing self-quenching and enabling efficient signal detection [, ].
- Blue-Green Emission: Their emission in the blue to green spectral range is advantageous for biological imaging as it minimizes overlap with autofluorescence from biological samples [].
- High Quantum Yield and Long Lifetime: 1M4CN7AI demonstrates a consistently high fluorescence quantum yield and long lifetime in most solvents, indicating efficient emission and potential for time-resolved imaging techniques []. 4CN7AI also exhibits these properties, especially in aprotic solvents [].
Q2: How does solvent environment impact the fluorescence properties of this compound?
A2: Research indicates that solvent polarity and hydrogen bonding capacity significantly influence the fluorescence behavior of 4CN7AI [, ]:
- Quantum Yield and Lifetime: 4CN7AI displays higher quantum yield and longer fluorescence lifetime in aprotic solvents compared to protic solvents []. This difference suggests that hydrogen bonding interactions with protic solvents may promote non-radiative decay pathways, decreasing fluorescence efficiency.
- Vibrational Frequency Shift: While solvent relaxation at the excited state consistently increases the molar extinction coefficient of the C≡N stretching vibration in both 4CN7AI and 4-cyanoindole, its effect on the vibrational frequency is solute and solvent dependent []. This observation highlights how solvent interactions can differentially impact the local environment of the nitrile group and its conjugation with the indole ring.
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